1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-10(2)13-5-7-14(8-6-13)17-11(3)9-15(12(17)4)16(18)19/h5-10H,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRSEIACOQQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides and esters.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Amides, esters, and carboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key structural analogs of 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, focusing on substituents, molecular properties, and synthesis:
Biological Activity
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, with the CAS number 923821-08-3, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, particularly its antitubercular properties and implications in cell culture productivity.
- Molecular Formula : C16H19NO2
- Molar Mass : 257.33 g/mol
- Synonyms : 2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylic acid
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of compounds related to the 2,5-dimethylpyrrole scaffold. Research indicates that derivatives of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.
-
Structure-Activity Relationship (SAR) :
- The SAR studies have shown that modifications on the pyrrole ring can enhance biological activity. Specifically, bulky substituents at certain positions have been correlated with increased potency against M. tuberculosis .
- Compounds such as those with cyclohexanemethyl groups have demonstrated potent inhibitory effects and low cytotoxicity against human pulmonary fibroblasts .
-
Case Studies :
- One study identified three derivatives (5n, 5q, and 5r) with MIC90 values below 1 µg/mL against M. tuberculosis and promising selectivity indices (SI) against macrophages and pulmonary fibroblasts .
- These findings suggest that the structural characteristics of this compound may contribute to its efficacy as an antitubercular agent.
Impact on Cell Culture Productivity
The compound has also been investigated for its role in enhancing monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells.
- Increased Cell-Specific Productivity :
- Mechanism of Action :
Data Summary Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass | Biological Activity |
|---|---|---|---|---|
| This compound | 923821-08-3 | C16H19NO2 | 257.33 g/mol | Antitubercular activity; Enhances mAb production |
Q & A
Q. What are the standard synthetic routes for 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can intermediates be characterized?
The synthesis of this compound likely involves multi-step organic reactions, such as:
- Pyrrole ring formation : Cyclocondensation of amines or ketones with dicarbonyl compounds, followed by functionalization at the 3-position (e.g., carboxylation) .
- Substitution reactions : Introduction of the 4-isopropylphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Carboxylic acid activation : Hydrolysis of ester precursors (e.g., ethyl or methyl esters) under acidic or basic conditions .
Q. Characterization methods :
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in spectral data (e.g., NMR shifts) may arise from solvent effects, tautomerism, or impurities. To address this:
- Reproduce conditions : Match solvent (e.g., DMSO-d vs. CDCl) and concentration used in prior studies .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
- Cross-validate with computational chemistry : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound under varying reaction conditions?
Key factors for optimization:
- Temperature control : Higher temperatures (80–100°C) may accelerate cyclization but risk decomposition; lower temperatures favor selectivity .
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl) can improve regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may complicate purification .
Q. Example experimental design :
| Variable | Test Range | Outcome Metric |
|---|---|---|
| Catalyst (Pd(OAc) vs. Pd(PPh)) | 0.5–2 mol% | Yield by LCMS |
| Reaction time | 12–48 h | Purity (HPLC) |
| Workup method | Column vs. recrystallization | Recovery efficiency |
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
Methodological framework :
- Core modifications : Synthesize analogs with varying substituents (e.g., replacing isopropyl with trifluoromethyl or fluorophenyl ).
- Functional assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or SPR binding assays .
- Computational docking : Map electrostatic/hydrophobic interactions using AutoDock Vina or Schrödinger .
Q. Data analysis example :
| Analog | Substituent | IC (nM) | LogP |
|---|---|---|---|
| Parent compound | 4-isopropylphenyl | 150 ± 10 | 3.2 |
| Analog A | 4-CF phenyl | 85 ± 5 | 3.8 |
| Analog B | 2-fluoro-4-methylphenyl | 220 ± 15 | 2.9 |
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (HO) .
- HPLC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of COOH or isopropyl groups) .
- X-ray crystallography : Resolve structural changes in degraded crystals (if applicable) .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
